Welcome to the BenchChem Online Store!
molecular formula C15H11N3O B019634 2,6-Bis(2-pyridyl)-4(1H)-pyridone CAS No. 101003-65-0

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Cat. No. B019634
M. Wt: 249.27 g/mol
InChI Key: HRORSVNZQWCZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07445845B2

Procedure details

A 500 mL flask was charged with 2,6-bis-pyridyl-4-(1H)-pyridone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g) and heated to 100° C. with stirring for 12 h, giving a black oily residue. The reaction was cooled to room temperature; ice was added cautiously to the reaction until the evolution of gas subsided. The reaction mixture was neutralized with K2CO3 (aq), extracted with CH2Cl2 (3×300 mL), dried over MgSO4, and filtered. Removal of solvent gave a tan colored solid which was purified by column chromatography on neutral alumina using 2:1 CH2Cl2:hexanes as the eluant, providing 2.65 g of pure 4′-bromo-2,2′;6′,2″-terpyridine (86% yield, based on 2.47 g of the 2,6-bis-pyridyl-4-(1H)-pyridone starting material). 1H-NMR (250 MHz, CDCl3): 8.68 (dq, 2 H, J=4.7 Hz, 0.8 Hz), 8.62 (s, 2 H), 8.56 (dt, 2 H, J=8.0 Hz, 1.0 Hz), 7.84 (td, J=7.7 Hz, 1.7 Hz), 7.33 (ddd, 2 H, J=7.6 Hz, 4.9 Hz, 1.2 Hz). HRMS (ESI+) m/z: 333.9955 (calcd for C15H10N3BrNa (M+Na)+ 333.9956).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=[O:13])[CH:12]=1.P(Br)(Br)(Br)(Br)[Br:21].P(Br)(Br)(Br)=O.C([O-])([O-])=O.[K+].[K+]>>[Br:21][C:11]1[CH:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:10]=1.[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=[O:13])[CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a black oily residue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
ice was added cautiously to the reaction until the evolution of gas
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a tan colored solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on neutral alumina using 2:1 CH2Cl2

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07445845B2

Procedure details

A 500 mL flask was charged with 2,6-bis-pyridyl-4-(1H)-pyridone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g) and heated to 100° C. with stirring for 12 h, giving a black oily residue. The reaction was cooled to room temperature; ice was added cautiously to the reaction until the evolution of gas subsided. The reaction mixture was neutralized with K2CO3 (aq), extracted with CH2Cl2 (3×300 mL), dried over MgSO4, and filtered. Removal of solvent gave a tan colored solid which was purified by column chromatography on neutral alumina using 2:1 CH2Cl2:hexanes as the eluant, providing 2.65 g of pure 4′-bromo-2,2′;6′,2″-terpyridine (86% yield, based on 2.47 g of the 2,6-bis-pyridyl-4-(1H)-pyridone starting material). 1H-NMR (250 MHz, CDCl3): 8.68 (dq, 2 H, J=4.7 Hz, 0.8 Hz), 8.62 (s, 2 H), 8.56 (dt, 2 H, J=8.0 Hz, 1.0 Hz), 7.84 (td, J=7.7 Hz, 1.7 Hz), 7.33 (ddd, 2 H, J=7.6 Hz, 4.9 Hz, 1.2 Hz). HRMS (ESI+) m/z: 333.9955 (calcd for C15H10N3BrNa (M+Na)+ 333.9956).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=[O:13])[CH:12]=1.P(Br)(Br)(Br)(Br)[Br:21].P(Br)(Br)(Br)=O.C([O-])([O-])=O.[K+].[K+]>>[Br:21][C:11]1[CH:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:10]=1.[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=[O:13])[CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a black oily residue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
ice was added cautiously to the reaction until the evolution of gas
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a tan colored solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on neutral alumina using 2:1 CH2Cl2

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07445845B2

Procedure details

A 500 mL flask was charged with 2,6-bis-pyridyl-4-(1H)-pyridone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g) and heated to 100° C. with stirring for 12 h, giving a black oily residue. The reaction was cooled to room temperature; ice was added cautiously to the reaction until the evolution of gas subsided. The reaction mixture was neutralized with K2CO3 (aq), extracted with CH2Cl2 (3×300 mL), dried over MgSO4, and filtered. Removal of solvent gave a tan colored solid which was purified by column chromatography on neutral alumina using 2:1 CH2Cl2:hexanes as the eluant, providing 2.65 g of pure 4′-bromo-2,2′;6′,2″-terpyridine (86% yield, based on 2.47 g of the 2,6-bis-pyridyl-4-(1H)-pyridone starting material). 1H-NMR (250 MHz, CDCl3): 8.68 (dq, 2 H, J=4.7 Hz, 0.8 Hz), 8.62 (s, 2 H), 8.56 (dt, 2 H, J=8.0 Hz, 1.0 Hz), 7.84 (td, J=7.7 Hz, 1.7 Hz), 7.33 (ddd, 2 H, J=7.6 Hz, 4.9 Hz, 1.2 Hz). HRMS (ESI+) m/z: 333.9955 (calcd for C15H10N3BrNa (M+Na)+ 333.9956).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=[O:13])[CH:12]=1.P(Br)(Br)(Br)(Br)[Br:21].P(Br)(Br)(Br)=O.C([O-])([O-])=O.[K+].[K+]>>[Br:21][C:11]1[CH:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=[C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:10]=1.[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:10][C:11](=[O:13])[CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a black oily residue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
ice was added cautiously to the reaction until the evolution of gas
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a tan colored solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on neutral alumina using 2:1 CH2Cl2

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.